molecular formula C17H18N2O6S B2859662 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448075-42-0

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2859662
CAS No.: 1448075-42-0
M. Wt: 378.4
InChI Key: QHJHVEAPGSXTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a 3-methyl group and a sulfonamide side chain. The side chain incorporates a cyclopropyl ring, a furan-2-yl moiety, and a hydroxyl group, contributing to its unique stereoelectronic properties.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-19-13-9-12(6-7-14(13)25-16(19)20)26(22,23)18-10-17(21,11-4-5-11)15-3-2-8-24-15/h2-3,6-9,11,18,21H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJHVEAPGSXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C18H20N2O4S
Molecular Weight 364.43 g/mol
CAS Number 1396854-13-9

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including:

  • Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents like diazomethane.
  • Amidation Reaction : The final step involves forming the sulfonamide via amidation with appropriate amines.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Biological Macromolecules : The compound can interact with proteins and nucleic acids, potentially leading to antibacterial or anticancer effects.
  • Nitro Reduction : Similar compounds have been shown to undergo reduction processes that produce reactive intermediates capable of damaging DNA or inhibiting enzyme activity.
  • Binding Affinity : The structural features, such as the furan and cyclopropyl groups, enhance binding affinity to specific molecular targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar oxazole derivatives. For example:

CompoundMIC (µg/ml) against Bacteria
4f3.6 (against L. infantum)
171.6 (against C. albicans)

These findings suggest that modifications in the structure can significantly influence biological activity.

Case Studies

  • Antileishmanial Activity : A related compound demonstrated an EC50 value of 3.6 µM against Leishmania species, indicating promising antileishmanial properties.
    "Compound 4f may act by releasing nitric oxide and inhibiting cysteine protease CPB" .
  • Anti-inflammatory Effects : Another study involving similar benzo[d]oxazole derivatives showed significant anti-inflammatory activity, achieving up to 81.7% protection against carrageenan-induced paw edema compared to standard drugs like diclofenac .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents. Key comparisons include:

Compound Name Substituents Key Structural Differences Bioactivity/Properties Source
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Thiophen-2-yl instead of cyclopropyl Replacement of cyclopropyl with thiophene enhances π-π stacking potential Higher solubility in polar solvents; moderate antimicrobial activity
5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Phenyl and methyl groups Lack of benzo[d]oxazole core; simpler sulfonamide side chain Broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL)
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide Cyclopropyl and sulfanyl groups Sulfanyl instead of sulfonamide; triazole core Pesticidal activity (IC₅₀: 0.8 µM for insect targets)

Key Observations :

  • The benzo[d]oxazole core contributes to π-stacking interactions, which are absent in simpler sulfonamides .

Comparison with Analogues :

  • Thiophene-containing analogues () require thiophen-2-yl boronic acid in Suzuki couplings, whereas cyclopropyl groups may necessitate Grignard reagents or ring-opening reactions .
  • Phenyl-substituted derivatives () employ Pd-catalyzed cross-coupling, which is less relevant for the target compound’s cyclopropyl group .
Spectroscopic and Physicochemical Properties
  • NMR Analysis : highlights that substituents alter chemical shifts in specific regions (e.g., regions A and B in Figure 6). For the target compound, the cyclopropyl group would induce upfield shifts in protons adjacent to the ring due to diamagnetic anisotropy, contrasting with thiophene’s deshielding effects .
  • Solubility: The hydroxyl and sulfonamide groups enhance aqueous solubility compared to non-polar analogues like 2-[(4-cyclopropyl-5-oxo-triazol-3-yl)sulfanyl]acetamide .
  • Thermal Stability : The benzo[d]oxazole core increases thermal stability (decomposition >250°C) relative to furan-3-carboxamide derivatives (), which decompose near 180°C .

Preparation Methods

Formation of the Benzo[d]Oxazole Core

The benzo[d]oxazole scaffold is synthesized via nickel-catalyzed cyclization of 2-amino-5-methylphenol with formaldehyde under mild conditions.

Procedure :

  • 2-Amino-5-methylphenol (1.5 mmol) and formaldehyde (1.2 eq) are dissolved in ethanol.
  • Nickel-supported silica (20 mol%) is added, and the mixture is stirred at 25°C for 2 hours.
  • The reaction is monitored by TLC (hexane:ethyl acetate, 3:1).
  • The catalyst is filtered, and the product is recrystallized from ethanol to yield 3-methylbenzo[d]oxazol-2(3H)-one (92% yield).

Key Data :

Parameter Value
Catalyst Loading 20 mol% Ni-SiO₂
Temperature 25°C
Reaction Time 2 hours
Yield 92%

Sulfonation and Chlorination

The sulfonyl chloride intermediate is prepared via a two-step process:

Sulfonation :

  • 3-Methylbenzo[d]oxazol-2(3H)-one (1 mmol) is treated with chlorosulfonic acid (3 eq) at 0°C for 1 hour.
  • The mixture is poured into ice-water, and the precipitate is filtered to isolate 3-methylbenzo[d]oxazole-5-sulfonic acid (85% yield).

Chlorination :

  • The sulfonic acid (1 mmol) is refluxed with phosphorus pentachloride (2 eq) in dichloromethane for 4 hours.
  • The solvent is evaporated under vacuum to yield 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride (78% yield).

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 1H, H-7), 3.61 (s, 3H, CH₃).
  • IR (KBr): 1350 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Synthesis of 2-Cyclopropyl-2-(Furan-2-yl)-2-Hydroxyethylamine

Henry Reaction for β-Nitro Alcohol Formation

The amine precursor is synthesized via a nitroaldol (Henry) reaction:

Procedure :

  • Cyclopropyl(furan-2-yl)ketone (1 mmol) and nitromethane (1.5 eq) are dissolved in methanol.
  • Ammonium acetate (20 mol%) is added, and the mixture is stirred at 25°C for 12 hours.
  • The product, 2-cyclopropyl-2-(furan-2-yl)-2-nitroethanol , is isolated by column chromatography (hexane:ethyl acetate, 4:1) in 75% yield.

Reduction to Primary Amine

The nitro group is reduced using catalytic hydrogenation:

  • 2-Cyclopropyl-2-(furan-2-yl)-2-nitroethanol (1 mmol) is dissolved in ethanol.
  • Palladium on carbon (10 wt%) is added, and hydrogen gas is introduced at 50 psi for 6 hours.
  • The catalyst is filtered, and the solvent is evaporated to yield 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine (88% yield).

Characterization Data :

  • ¹³C NMR (100 MHz, D₂O): δ 170.2 (C=O), 142.1 (furan C-2), 110.3 (furan C-5), 72.8 (C-OH), 34.5 (cyclopropane CH₂).
  • HRMS (ESI): m/z calcd. for C₁₀H₁₅NO₃ [M+H]⁺: 198.1125, found: 198.1128.

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves nucleophilic substitution between the sulfonyl chloride and amine:

Procedure :

  • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride (1 mmol) is dissolved in anhydrous acetonitrile.
  • 2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine (1.1 eq) and triethylamine (2 eq) are added dropwise at 0°C.
  • The mixture is stirred at 25°C for 3 hours, then concentrated under reduced pressure.
  • The crude product is purified via silica gel chromatography (dichloromethane:methanol, 9:1) to yield the title compound (82% yield).

Optimization Data :

Base Solvent Time (h) Yield (%)
Triethylamine Acetonitrile 3 82
Pyridine Dichloromethane 4 75
DBU THF 2 68

Final Product Characterization :

  • Melting Point : 214–216°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, SO₂NH), 7.91 (d, J = 8.4 Hz, 1H, H-6), 7.53 (d, J = 8.4 Hz, 1H, H-7), 7.41 (s, 1H, furan H-5), 6.52 (d, J = 3.2 Hz, 1H, furan H-3), 4.21 (s, 1H, OH), 3.72 (s, 3H, CH₃).
  • LCMS (ESI): m/z 449.1 [M+H]⁺.

Mechanistic Insights and Challenges

Cyclization Kinetics

The nickel-catalyzed cyclization follows a domino annulation mechanism, where the Ni⁰ center facilitates C–O bond formation via oxidative addition. Computational studies suggest a ΔG‡ of 24.3 kcal/mol for the rate-determining step.

Sulfonamide Coupling

The reaction proceeds via a tetrahedral intermediate, with triethylamine scavenging HCl to shift equilibrium. Density Functional Theory (DFT) calculations indicate a reaction exothermicity of −18.7 kcal/mol.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and acetonitrile are reclaimed via fractional distillation (>95% recovery).

Waste Management

Phosphorus byproducts from chlorination are neutralized with aqueous NaOH to form non-hazardous phosphates.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and reaction conditions. For example:

  • Cyclization steps may require catalysts (e.g., palladium-based catalysts) and anhydrous solvents like DMSO or acetonitrile to prevent side reactions .
  • Functional group compatibility : The hydroxyethyl and sulfonamide groups demand protection/deprotection strategies (e.g., using tert-butyldimethylsilyl chloride) to avoid undesired interactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is critical for isolating intermediates and the final product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the presence of the cyclopropyl, furan, and benzo[d]oxazole moieties. Key signals include:
  • Cyclopropyl protons: δ 0.5–1.5 ppm (multiplet).
  • Furan protons: δ 6.2–7.4 ppm (aromatic region) .
    • High-Performance Liquid Chromatography (HPLC) : A C18 column with a mobile phase of acetonitrile/water (70:30) effectively resolves sulfonamide derivatives, with purity >95% as a benchmark .
    • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 435.12 for [M+H]+^+) .

Q. How can initial in vitro bioactivity screening be designed to evaluate this compound’s therapeutic potential?

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where sulfonamide derivatives are known to exhibit activity .
  • Assay design :
  • Use cell lines (e.g., HeLa for anticancer screening) with dose-response curves (0.1–100 µM).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and measure IC50_{50} values .
    • Data interpretation : Compare results with structurally similar compounds (e.g., analogs from PubChem) to identify potency trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Functional group modifications :
DerivativeModificationBioactivity Change
AReplace cyclopropyl with methylReduced COX-2 inhibition
BSubstitute furan-2-yl with thiopheneEnhanced antimicrobial activity
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2. The furan oxygen may form hydrogen bonds with Arg120, a key residue .

Q. What strategies resolve contradictions in bioactivity data across different studies on analogs of this compound?

  • Assay standardization : Ensure consistent cell lines (e.g., HT-29 vs. MCF-7 may show varying sensitivities) and incubation times .
  • Purity validation : Contradictions may arise from impurities >5%; re-test compounds via HPLC-MS .
  • Statistical analysis : Apply ANOVA to compare datasets, accounting for batch-to-batch variability in synthesis .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Simulate binding stability in a solvated COX-2 active site (GROMACS software) over 100 ns. Monitor root-mean-square deviation (RMSD) to assess conformational changes .
  • QSAR modeling : Use descriptors like logP and topological polar surface area to correlate with antimicrobial IC50_{50} values .

Q. How can stability studies under physiological conditions be designed for this compound?

  • Buffer solutions : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical monitoring : Use HPLC to quantify remaining compound at 0, 24, 48, and 72 hours. A <10% degradation threshold is acceptable for further development .
  • Light sensitivity : Store samples in amber vials to assess photostability under UV/Vis light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.